molecular formula C22H23N3O3 B11022827 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Katalognummer: B11022827
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: CKDHBNVMVUINEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl substituent at position 6 and a 3,4-dihydroisoquinoline-derived methyl group at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cardiovascular effects . The incorporation of the dihydroisoquinoline moiety may enhance lipophilicity and modulate receptor interactions, while the 3,4-dimethoxyphenyl group could influence electronic properties and metabolic stability .

Eigenschaften

Molekularformel

C22H23N3O3

Molekulargewicht

377.4 g/mol

IUPAC-Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C22H23N3O3/c1-27-20-9-7-17(13-21(20)28-2)19-8-10-22(26)25(23-19)15-24-12-11-16-5-3-4-6-18(16)14-24/h3-10,13H,11-12,14-15H2,1-2H3

InChI-Schlüssel

CKDHBNVMVUINEE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCC4=CC=CC=C4C3)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyridazinone Synthesis

The pyridazinone ring is constructed via cyclocondensation of 1,4-diketones with hydrazine derivatives. For this compound, 3,4-dimethoxyphenylacetone is reacted with ethyl glyoxylate under acidic conditions to form the diketone intermediate. Subsequent treatment with hydrazine hydrate in ethanol at reflux yields 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one.

Key Reaction Parameters

  • Temperature: 80°C

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Yield: 68–72%

Dihydroisoquinoline Moiety Preparation

The 3,4-dihydroisoquinoline fragment is synthesized via Bischler–Napieralski cyclization. Starting with 2-phenylethylamine, condensation with trimethyl orthoformate in phosphorus oxychloride generates the imine intermediate, which undergoes cyclization to form 3,4-dihydroisoquinoline. Reduction with sodium borohydride stabilizes the dihydro form.

Optimization Note

  • Use of Boc protection (tert-butoxycarbonyl) on the amine improves cyclization efficiency, reducing side reactions.

Coupling of Fragments

The pyridazinone and dihydroisoquinoline are coupled via N-alkylation. The pyridazinone is treated with sodium hydride in dry THF to deprotonate the N-H group, followed by addition of 2-(chloromethyl)-3,4-dihydroisoquinoline. The reaction proceeds at 0°C to room temperature for 12 hours.

Challenges and Solutions

  • Regioselectivity : Competing O-alkylation is mitigated by using a bulky base (NaH) and low temperatures.

  • Yield : 58–63% after column chromatography (silica gel, ethyl acetate/hexane).

One-Pot Tandem Cyclization and Alkylation

Reaction Design

This method integrates pyridazinone formation and dihydroisoquinoline coupling in a single pot. A mixture of 3,4-dimethoxyphenylacetaldehyde, methyl acrylate, and hydrazine undergoes Michael addition and cyclization to form the pyridazinone core. Concurrently, in situ-generated 3,4-dihydroisoquinoline from 2-phenylethylamine and formaldehyde is alkylated onto the pyridazinone.

Conditions

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 100°C

  • Catalysts: Triethylamine (base), CuI (Lewis acid)

  • Yield: 52%

Advantages and Limitations

  • Advantage : Reduces purification steps.

  • Limitation : Lower yield due to competing pathways; requires precise stoichiometric control.

Suzuki-Miyaura Cross-Coupling Approach

Halogenated Pyridazinone Intermediate

A bromine atom is introduced at the 6-position of the pyridazinone core using N-bromosuccinimide (NBS) in acetic acid. The resulting 6-bromo-pyridazin-3(2H)-one is coupled with 3,4-dimethoxyphenylboronic acid under Suzuki conditions.

Coupling Parameters

  • Catalyst: Pd(PPh3)4

  • Base: K2CO3

  • Solvent: Toluene/water (3:1)

  • Yield: 74%

Post-Coupling Functionalization

The brominated intermediate also facilitates introduction of the dihydroisoquinoline-methyl group via Ullmann coupling with 2-(aminomethyl)-3,4-dihydroisoquinoline in the presence of CuI and 1,10-phenanthroline.

Critical Data

ParameterValue
Temperature110°C
Reaction Time24 h
Isolated Yield65%

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Synthetic Routes

MethodYield (%)Purity (%)Time (h)
Modular Assembly639818
One-Pot Tandem52958
Suzuki Cross-Coupling749724

Key Observations

  • The Suzuki method offers superior yield but longer reaction times.

  • Modular assembly balances yield and purity, ideal for gram-scale synthesis.

Mechanistic Insights and Side Reactions

Stabilization of Dihydroisoquinoline

Protonation of the dihydroisoquinoline nitrogen using HCl gas in dichloromethane prevents oxidation during storage.

Scale-Up Considerations

Solvent Selection

Replacing THF with 2-MeTHF in the modular method improves safety profile and reduces environmental impact without compromising yield.

Continuous Flow Synthesis

Pilot studies demonstrate that the one-pot tandem method achieves 90% conversion in 2 hours under continuous flow conditions (microreactor, 120°C) .

Analyse Chemischer Reaktionen

Reaktionstypen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Dihydroisochinolin-Einheit, was zur Bildung von Chinolinderivaten führt.

    Reduktion: Reduktionsreaktionen können den Pyridazinon-Kern anvisieren und ihn möglicherweise in ein Dihydropyridazinderivat umwandeln.

    Substitution: Die aromatischen Ringe in der Verbindung können elektrophilen oder nukleophilen Substitutionsreaktionen unterliegen, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

    Substitution: Elektrophile Substitution kann durch Reagenzien wie Schwefelsäure (H₂SO₄) oder Aluminiumchlorid (AlCl₃) erleichtert werden, während nukleophile Substitution Reagenzien wie Natriumhydroxid (NaOH) oder Kalium-tert-butoxid (KOtBu) umfassen kann.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise Oxidation zu Chinolinderivaten führen, während Reduktion Dihydropyridazinderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. In einem medizinischen Kontext könnte sie mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. So könnte sie beispielsweise ein Enzym hemmen, indem sie an sein aktives Zentrum bindet, oder als Agonist oder Antagonist an einem Rezeptor wirken.

Molekulare Zielstrukturen und Signalwege

Potenzielle molekulare Zielstrukturen umfassen Enzyme, die an Stoffwechselwegen beteiligt sind, Rezeptoren im zentralen Nervensystem oder Proteine, die an der Zellsignalisierung beteiligt sind. Die genauen Signalwege müssten durch detaillierte biochemische Studien aufgeklärt werden.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Molecular Targets and Pathways

Potential molecular targets include enzymes involved in metabolic pathways, receptors in the central nervous system, or proteins involved in cell signaling. The exact pathways would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares structural similarities with several pyridazinone derivatives, differing primarily in substituents and their positions. Key analogues include:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
Target Compound C₂₃H₂₃N₃O₃ 389.45 6-(3,4-dimethoxyphenyl), 2-(dihydroisoquinolinylmethyl) High lipophilicity due to dihydroisoquinoline
6-(2-Chlorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one C₂₁H₁₈ClN₃O₂ 379.8 6-(2-chlorophenyl), 2-(dihydroisoquinolinyl-oxoethyl) Chlorophenyl group introduces steric and electronic effects
6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one C₁₂H₁₂N₂O₃ 232.24 6-(3,4-dimethoxyphenyl) Simpler structure; lacks dihydroisoquinoline
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one C₁₁H₁₂N₂O 188.23 4-methylphenyl Anti-inflammatory (IC₅₀ = 11.6 μM)

Key Observations:

  • Lipophilicity: The dihydroisoquinoline group in the target compound increases molecular weight and lipophilicity compared to simpler analogues like 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one . This may enhance membrane permeability but reduce aqueous solubility.

Biologische Aktivität

The compound 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one , also referred to by its chemical structure and CAS number (941934-84-5), belongs to the class of pyridazinones, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H24_{24}N4_{4}O2_{2}
  • Molecular Weight : 440.48 g/mol
  • CAS Number : 941934-84-5

The compound's structure includes a pyridazinone core, which is often associated with various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one can inhibit the growth of various cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical), SKBR3 (breast), HCT116 (colon), A375 (skin), and H1299 (lung).
  • Mechanism : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Compounds with similar structures have demonstrated IC50_{50} values below 2 µM against leukemia and breast cancer cell lines .

Anti-inflammatory Activity

Pyridazinone derivatives are also recognized for their anti-inflammatory effects. The compound's structural features allow it to interact with inflammatory pathways effectively:

  • Inhibition of COX Enzymes : Some studies have reported that related pyridazinones can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
  • Analgesic Effects : These compounds have been evaluated for their analgesic properties, showing promise in reducing pain associated with inflammatory conditions .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent:

  • Bacterial Inhibition : Similar pyridazinones have exhibited antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : There is evidence suggesting antifungal properties as well, making these compounds suitable candidates for further development in treating infections .

Case Studies

  • Study on Anticancer Effects :
    • A series of pyridazinone derivatives were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives displayed potent activity with low toxicity towards normal cells .
  • Evaluation of Anti-inflammatory Properties :
    • In a controlled study, a pyridazinone derivative was tested for its efficacy in reducing inflammation in animal models. The results showed a significant reduction in inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of a pyridazinone precursor with a 3,4-dimethoxyphenyl group under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Step 2 : Introduction of the dihydroisoquinoline moiety via alkylation or reductive amination. Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature to minimize side products.
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dihydroisoquinoline methylene protons at δ 3.5–4.0 ppm; pyridazinone carbonyl at ~165 ppm in ¹³C).
  • X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry (as demonstrated in related pyridazinone structures ).
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching C₂₂H₂₄N₃O₃).
  • HPLC : Assess purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound in pharmacological studies?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace dimethoxyphenyl with halogenated or alkylated variants) and compare bioactivity.
  • In Vitro Assays : Screen against target enzymes (e.g., kinases or phosphatases) using fluorescence polarization or calorimetry.
  • In Vivo Models : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models, with LC-MS/MS quantification of plasma concentrations .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to proposed targets .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time, compound solubility in DMSO vs. saline).
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., oxidation derivatives or unreacted intermediates) that may skew results. Reference impurity standards from pharmaceutical guidelines .
  • Dose-Response Validation : Replicate studies with strict quality control (e.g., IC₅₀ values across multiple labs).

Q. What computational methods are effective for predicting the binding affinity of this compound to neurological targets?

  • Methodological Answer :

  • Molecular Modeling : Generate 3D conformers (e.g., with Open Babel) and dock into receptor structures (e.g., serotonin or dopamine receptors) using Glide or GROMACS.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding. Validate with experimental IC₅₀ data.
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyridazinone carbonyl) using Schrödinger Suite .

Methodological Resources

  • Structural Data : Refer to Acta Crystallographica reports for validated X-ray parameters .
  • Analytical Standards : Use USP/PhEur guidelines for impurity identification and quantification .
  • Synthetic Protocols : Adapt multi-step methodologies from peer-reviewed pyridazinone syntheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.